molecular formula C22H28N2O4 B250092 2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide

Katalognummer B250092
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: OWFLYMPCEPWLAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as DMAEA and is used for its various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of DMAEA is not fully understood, but it is believed to work by binding to specific receptors in the body. The compound has been shown to have a high affinity for certain receptors, which may explain its ability to target specific cells and tissues.
Biochemical and Physiological Effects:
DMAEA has been shown to have various biochemical and physiological effects in the body. The compound has been shown to have antioxidant properties, which may help protect cells from damage. DMAEA has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DMAEA in lab experiments is its ability to target specific cells and tissues. This allows researchers to study the effects of specific compounds on these cells and tissues. However, one limitation of using DMAEA is its potential toxicity. Careful monitoring and control of DMAEA concentrations are required to ensure the safety of lab personnel and the accuracy of experimental results.

Zukünftige Richtungen

There are several future directions for research involving DMAEA. One area of research is the development of new drug delivery systems using DMAEA. Another area of research is the use of DMAEA in biological imaging to visualize specific cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of DMAEA and its potential applications in various research areas.
Conclusion:
In conclusion, DMAEA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. The compound has been shown to have potential as a drug carrier, as well as applications in biological imaging. Further research is needed to fully understand the mechanism of action of DMAEA and its potential applications in various research areas.

Synthesemethoden

The synthesis of DMAEA involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with ethylenediamine to form the final product, DMAEA. The synthesis of DMAEA is a multi-step process that requires careful monitoring and control of reaction conditions to ensure the formation of the desired product.

Wissenschaftliche Forschungsanwendungen

DMAEA has been used in various scientific research applications, including drug discovery, drug delivery, and biological imaging. The compound has been shown to have potential as a drug carrier due to its ability to cross the blood-brain barrier and target specific cells. DMAEA has also been used in biological imaging to visualize specific cells and tissues.

Eigenschaften

Molekularformel

C22H28N2O4

Molekulargewicht

384.5 g/mol

IUPAC-Name

2-(3,4-dimethylphenoxy)-N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]ethyl]acetamide

InChI

InChI=1S/C22H28N2O4/c1-15-5-7-19(11-17(15)3)27-13-21(25)23-9-10-24-22(26)14-28-20-8-6-16(2)18(4)12-20/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,23,25)(H,24,26)

InChI-Schlüssel

OWFLYMPCEPWLAM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC(=C(C=C2)C)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC(=C(C=C2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.